molecular formula C15H20O4 B1606792 Diethyl 3-phenylpentanedioate CAS No. 55951-74-1

Diethyl 3-phenylpentanedioate

Cat. No. B1606792
CAS RN: 55951-74-1
M. Wt: 264.32 g/mol
InChI Key: GSDRMAHJAKQAOZ-UHFFFAOYSA-N
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Description

Diethyl 3-phenylpentanedioate, also known as Diethyl 2,4-diacetyl-3-phenylpentanedioate, is a chemical compound with the linear formula C19H24O6 .


Molecular Structure Analysis

The molecular structure of Diethyl 3-phenylpentanedioate is represented by the linear formula C19H24O6 . The molecular weight of this compound is 348.39 .


Physical And Chemical Properties Analysis

Diethyl 3-phenylpentanedioate has a molecular weight of 348.39 . The predicted boiling point is 467.3±45.0 °C, and the predicted density is 1.136±0.06 g/cm3 . The storage temperature is recommended to be between 2-8°C .

properties

IUPAC Name

diethyl 3-phenylpentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-3-18-14(16)10-13(11-15(17)19-4-2)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDRMAHJAKQAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286081
Record name diethyl 3-phenylpentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3-phenylpentanedioate

CAS RN

55951-74-1
Record name NSC43720
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43720
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 3-phenylpentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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